
2-Amino-2-(oxan-3-yl)ethan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(oxan-3-yl)ethan-1-ol hydrochloride is a compound that falls within the category of 2-amino alcohols, which are significant due to their presence in a variety of bioactive compounds. These include enzyme inhibitors, antibiotics, and sympathomimetic amines. The importance of such structures in medicinal chemistry and drug design is well-documented, as they often serve as key building blocks for the synthesis of complex molecules with therapeutic potential .
Synthesis Analysis
The synthesis of 2-amino alcohols, such as this compound, can be achieved through the use of 2-oxazolone heterocycles as versatile chiral synthons. The process involves diastereoselective introductions of substituent groups to the 2-oxazolone, followed by stereospecific and stepwise substitution of these groups. Finally, the 2-oxazolidone ring is opened under mild conditions to yield the desired 2-amino alcohol. This method has been successfully applied to create biologically significant compounds, demonstrating its utility in the synthesis of complex chiral molecules .
Molecular Structure Analysis
The molecular structure of 2-amino alcohols is characterized by the presence of an amino group (NH2) and a hydroxyl group (OH) on adjacent carbon atoms. This arrangement imparts chirality to the molecule, making the study of its stereochemistry crucial. The synthesis methods described in the literature often focus on achieving high enantioselectivity to obtain the desired enantiomer of the amino alcohol, which is essential for its biological activity .
Chemical Reactions Analysis
2-Amino alcohols can undergo a variety of chemical reactions due to the presence of both amino and hydroxyl functional groups. These reactions include the formation of oximes and oxime ethers, which can be further reduced enantioselectively to yield chiral amino alcohols. The use of oxazaborolidine-catalyzed reductions is one such example, where different amino alcohols are used to achieve high enantiomeric excess (ee) of the product. This highlights the flexibility and reactivity of 2-amino alcohols in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino alcohols are influenced by their functional groups and molecular structure. The presence of both amino and hydroxyl groups allows for the formation of hydrogen bonds, which can affect the compound's solubility, boiling point, and melting point. The chirality of these molecules also plays a significant role in their physical properties, such as optical rotation, and is a critical factor in their interaction with biological systems. The enantioselective synthesis methods aim to control these properties by selectively producing the desired enantiomer with high purity .
Applications De Recherche Scientifique
Enantioselective Synthesis
2-Amino-2-(oxan-3-yl)ethan-1-ol hydrochloride serves as a key chiral building block in enantioselective synthesis. For instance, it has been used in the enantioselective synthesis of both enantiomers of 2-amino-2-(2-furyl)ethan-1-ol, a compound with significant utility in preparing serine and azasugars, demonstrating its flexibility as a building block in organic synthesis (Demir et al., 2003).
Corrosion Inhibition
This compound is also explored in the field of materials science, particularly in corrosion inhibition. Nitrogenated derivatives of furfural, structurally similar to this compound, have been evaluated as corrosion inhibitors for mild steel in acidic solutions. Their efficiency and mode of adsorption are significant for developing new, environmentally friendly corrosion inhibitors (Guimarães et al., 2020).
Protic Hydroxylic Ionic Liquids
The synthesis of protic hydroxylic ionic liquids with various basic centers, which can include structures similar to this compound, highlights its utility in creating novel ionic liquids. These compounds are characterized by low glass transition temperatures and high conductivity, making them valuable in various applications, including electrochemistry and materials science (Shevchenko et al., 2017).
Synthesis of Schiff Base Ligands
In the field of bioinorganic chemistry, derivatives of this compound are utilized in the synthesis of Schiff base ligands. These ligands, when coordinated with metals, demonstrate DNA binding activity, making them potential drug candidates (Kurt et al., 2020).
Drug Synthesis and Biological Activity
The compound is also pivotal in synthesizing various drugs and studying their biological activities. For instance, its derivatives have been synthesized and evaluated for their anticonvulsive and cholinolytic activities, highlighting its potential in pharmaceutical applications (Papoyan et al., 2011).
Antimicrobial Activity
Research on derivatives of this compound includes studies on their antimicrobial properties. New chalcone derivatives synthesized from similar structures have been evaluated for their anti-inflammatory effects, demonstrating the compound's relevance in developing new antimicrobial agents (Rehman et al., 2022).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-2-(oxan-3-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c8-7(4-9)6-2-1-3-10-5-6;/h6-7,9H,1-5,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSSREVBHWYWDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1S)-1-Azidoethyl]-3-fluorobenzene](/img/structure/B3003725.png)
![5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3003726.png)
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3003727.png)
![4-(4-fluorophenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B3003730.png)
![Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3003732.png)
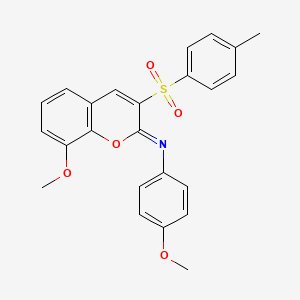

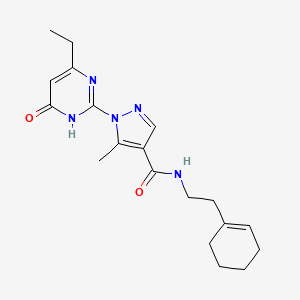
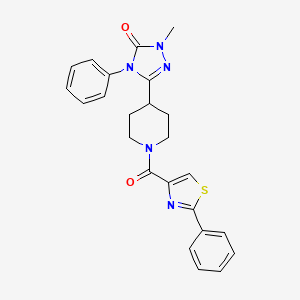
![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B3003738.png)
![6-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B3003739.png)
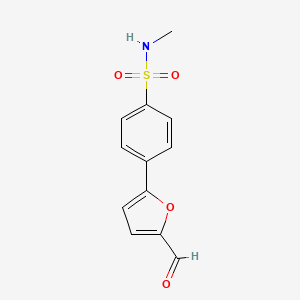
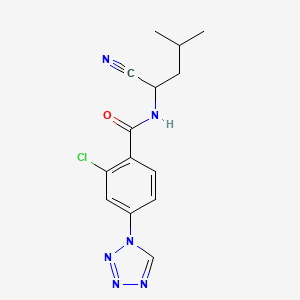
![4-[[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B3003745.png)